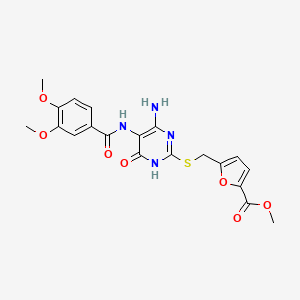

Methyl 5-(((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a 3,4-dimethoxybenzamido group, a thioether linkage, and a furan-2-carboxylate moiety. The compound’s unique substituents—such as the 3,4-dimethoxybenzamido group—may enhance its solubility and binding affinity to biological targets, while the thioether bridge could influence its metabolic stability.

Properties

IUPAC Name |

methyl 5-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O7S/c1-28-12-6-4-10(8-14(12)29-2)17(25)22-15-16(21)23-20(24-18(15)26)32-9-11-5-7-13(31-11)19(27)30-3/h4-8H,9H2,1-3H3,(H,22,25)(H3,21,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEPKTDVVQWYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(O3)C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 460.5 g/mol |

| CAS Number | 868228-23-3 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the furan and pyrimidine moieties suggests potential interactions with nucleic acids and enzymes involved in cellular processes.

Anticancer Activity

Research has indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and others. The mechanism often involves inducing apoptosis or cell cycle arrest.

- Cytotoxicity Assays :

- The compound was tested against several cancer cell lines using MTT assays.

- Results indicated an IC value in the range of 50–100 µg/mL for HeLa cells, suggesting moderate potency.

Antimicrobial Activity

In addition to anticancer effects, the compound's derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Studies reported MIC values as low as 250 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against common pathogens. The results indicated effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to methyl 5-(((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds with a dihydropyrimidine structure have been shown to inhibit key signaling pathways involved in tumor growth, such as the EGFR and VEGF pathways.

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound could effectively inhibit the proliferation of cancer cells. One study reported an IC50 value as low as against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity.

2. Antimicrobial Activity

Similar structural compounds have shown promising antimicrobial effects:

- Inhibition of Bacterial Growth : Research on thioxo-pyrimidine derivatives revealed antibacterial activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) around . The presence of electron-withdrawing groups in the structure may enhance this activity.

Cytotoxicity Assays

In studies evaluating the cytotoxic effects of pyrimidine derivatives:

- A compound structurally similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Mechanistic Insights

Research has shown that the mechanism of action for many pyrimidine derivatives involves:

- Inhibition of DNA Synthesis : This is critical for cancer cell survival.

- Interference with Cellular Signaling Pathways : Understanding these mechanisms aids in designing more effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

The target compound’s thioether and methyl furan-2-carboxylate groups may confer distinct electronic and steric properties compared to the ethyl carboxylate and benzylidene groups in the thiazolo-pyrimidine analog. The 3,4-dimethoxybenzamido group could enhance hydrogen-bonding interactions with biological targets compared to the 2,4,6-trimethoxy substitution in the analog .

Pharmacological Potential

- Ethyl 7-methyl-3-oxo... () : Pyrimidine derivatives in this class exhibit anti-inflammatory and antimicrobial properties, attributed to their planar aromatic systems and hydrogen-bonding capabilities .

- Pharmacopeial Compounds () : Structurally distinct (e.g., thiazolidine and bicyclo rings) but share functional groups (amide, carboxylate) that influence pharmacokinetics. These compounds are listed in pharmacopeial standards, indicating approved therapeutic uses, unlike the research-stage target compound .

Crystallographic and Conformational Features

- Ethyl 7-methyl-3-oxo... () : The pyrimidine ring adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. Hydrogen bonding (C–H···O) stabilizes the crystal lattice .

- Target Compound : If crystallized, its structure might be determined using SHELX software (), a standard for small-molecule refinement. The furan carboxylate group could introduce different packing motifs compared to ethyl carboxylate analogs .

Data Tables

Table 2: Crystallographic Data (Hypothetical for Target Compound)

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step reactions. A general approach includes:

- Step 1: Condensation of a pyrimidine-thione precursor (e.g., 4-amino-2-thioxo-dihydropyrimidine) with a halogenated furan-carboxylate intermediate under reflux in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. This method achieved 78% yield in a structurally similar compound .

- Step 2: Amidation using 3,4-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) with triethylamine to activate the nucleophilic amine group.

- Yield Optimization: Control reaction temperature (e.g., 100–110°C) and monitor progress via TLC. Recrystallization from ethyl acetate/ethanol (3:2) improves purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer:

- X-ray Crystallography: Resolve the 3D structure, including dihedral angles between fused rings (e.g., pyrimidine-furan dihedral ~80°) and hydrogen-bonding networks (C–H···O interactions observed in similar compounds) .

- NMR/IR: Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ in IR) and regiochemistry. ¹H NMR detects methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Q. How does the thioether linkage in the structure influence molecular stability?

- Methodological Answer: The thioether (–S–CH₂–) group enhances stability by:

- Reducing oxidation susceptibility compared to ethers.

- Participating in intramolecular hydrogen bonds (e.g., S···H–N interactions), as seen in crystal structures of analogous compounds .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data (e.g., bond lengths, electronic properties)?

- Methodological Answer:

- Cross-Validation: Compare DFT-calculated bond lengths (e.g., C–S bond ~1.81 Å) with X-ray data. Discrepancies >0.05 Å suggest need for solvent effect modeling or dispersion corrections .

- Electronic Properties: Use UV-Vis spectroscopy to validate HOMO-LUMO gaps. Discrepancies may arise from crystal packing effects not captured in gas-phase calculations .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodological Answer:

- Key Modifications:

- 3,4-Dimethoxybenzamido Group: Replace with electron-withdrawing groups (e.g., nitro) to test antimicrobial potency.

- Furan-carboxylate: Substitute with thiophene to alter π-stacking interactions.

- SAR Workflow: Synthesize analogs, screen for activity (e.g., IC₅₀ assays), and correlate substituent effects with computational docking (e.g., binding to enzyme active sites) .

Q. What solvent systems and catalysts improve regioselectivity in functionalizing the pyrimidine ring?

- Methodological Answer:

- Solvent Choice: Dichloromethane or DMF enhances solubility of intermediates, reducing side reactions.

- Catalysts: Use Pd(OAc)₂ for Suzuki couplings at the 4-amino position. For thioether formation, employ NaH as a base to minimize disulfide byproducts .

Q. How can computational modeling predict metabolic stability and degradation pathways?

- Methodological Answer:

- ADMET Prediction: Use software like Schrödinger’s QikProp to estimate cytochrome P450 interactions.

- Degradation Hotspots: Identify labile groups (e.g., ester bonds) via molecular dynamics simulations. Hydrolysis at the furan-carboxylate ester is a likely pathway .

Methodological Challenges

Q. What precautions are required for handling oxidation-sensitive intermediates during synthesis?

- Methodological Answer:

- Storage: Keep thiol-containing intermediates under inert gas (N₂/Ar) at –20°C.

- Workup: Avoid prolonged exposure to air; use reducing agents (e.g., ascorbic acid) in aqueous phases .

Q. How do crystal packing forces affect the compound’s solubility and bioavailability?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.